molecular formula C21H18N2OS B5520702 2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one

2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one

Cat. No.: B5520702
M. Wt: 346.4 g/mol
InChI Key: SFRJTSDEALTQMV-NDENLUEZSA-N
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Description

2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one is a useful research compound. Its molecular formula is C21H18N2OS and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.11398438 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transition Metal Ions Recognition

Pyrazoline derivatives, related to the compound , have been studied for their strong affinity towards divalent transition metal ions. These studies focus on the spectroscopic analysis of how these derivatives interact with metal ions like Zn2+, showcasing potential applications in metal ion sensing and recognition (Haibin Shi, S. Ji, Bing Bian, 2007).

Synthesis and Reactivity

Research on heterocyclic ketenethioacetal derivatives, including benzothiophen-3(2H)-one compounds, reveals methods for preparing these compounds and their reactions with nucleophilic reagents. This work underlines the versatility of these compounds in synthetic organic chemistry, paving the way for the synthesis of a wide array of heterocyclic compounds (Y. Tominaga, Y. Morita, Y. Matsuda, G. Kobayashi, 1975).

Structural Diversity via Ring Closure Reactions

The use of pyrazole derivatives in generating structurally diverse compound libraries through alkylation and ring closure reactions has been explored. This research highlights the potential of such compounds in the development of new materials and bioactive molecules (G. Roman, 2013).

Electrophilic Substitution and Coordination Chemistry

Studies involving pyrazole and benzothiophene derivatives have demonstrated their utility in electrophilic substitution reactions and the synthesis of metal complexes. These findings are significant for the development of coordination compounds with potential applications in catalysis and materials science (M. Guerrero, J. Pons, V. Branchadell, T. Parella, X. Solans, M. Font‐Bardia, J. Ros, 2008).

Anti-Tumor Activity

Research on benzothiophene derivatives has also ventured into the exploration of their cytotoxic effects against various cancer cell lines. This line of investigation holds promise for the development of new therapeutic agents (Sobhi M. Gomha, M. Edrees, Farag M. A. Altalbawy, 2016).

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis, and investigating its physical and chemical properties. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

(2Z)-2-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-18(12-20-21(24)17-10-6-7-11-19(17)25-20)15(2)23(22-14)13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRJTSDEALTQMV-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)C=C3C(=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)/C=C\3/C(=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.